molecular formula C29H21Cl2N3OS B14441051 10-((5-(3,4-Dichlorophenyl)-4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)acetyl)-10H-phenothiazine CAS No. 78807-68-8

10-((5-(3,4-Dichlorophenyl)-4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)acetyl)-10H-phenothiazine

Cat. No.: B14441051
CAS No.: 78807-68-8
M. Wt: 530.5 g/mol
InChI Key: YTKBOHOFBGPGMT-UHFFFAOYSA-N
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Description

10-((5-(3,4-Dichlorophenyl)-4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)acetyl)-10H-phenothiazine is a complex organic compound that features a phenothiazine core structure Phenothiazines are known for their diverse pharmacological properties, including antipsychotic and antiemetic effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-((5-(3,4-Dichlorophenyl)-4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)acetyl)-10H-phenothiazine typically involves multiple steps. One common approach is to start with the phenothiazine core and introduce the pyrazole moiety through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

10-((5-(3,4-Dichlorophenyl)-4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)acetyl)-10H-phenothiazine can undergo various chemical reactions, including:

    Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrazole ring or the phenothiazine core.

    Substitution: Halogen atoms on the phenyl rings can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenothiazine core can yield sulfoxides, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

10-((5-(3,4-Dichlorophenyl)-4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)acetyl)-10H-phenothiazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s interactions with biological targets are studied to understand its potential therapeutic effects.

    Medicine: Research is conducted to explore its potential as an antipsychotic or antiemetic agent.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 10-((5-(3,4-Dichlorophenyl)-4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)acetyl)-10H-phenothiazine involves its interaction with specific molecular targets. The phenothiazine core is known to interact with dopamine receptors, which may contribute to its antipsychotic effects. Additionally, the compound may interact with other neurotransmitter systems, such as serotonin or histamine receptors, to exert its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.

    Promethazine: A phenothiazine used primarily as an antiemetic and antihistamine.

    Thioridazine: A phenothiazine with antipsychotic and sedative effects.

Uniqueness

10-((5-(3,4-Dichlorophenyl)-4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)acetyl)-10H-phenothiazine is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other phenothiazine derivatives. The presence of the pyrazole moiety and the dichlorophenyl group may enhance its binding affinity to certain molecular targets, potentially leading to improved therapeutic effects.

Properties

CAS No.

78807-68-8

Molecular Formula

C29H21Cl2N3OS

Molecular Weight

530.5 g/mol

IUPAC Name

2-[3-(3,4-dichlorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-1-phenothiazin-10-ylethanone

InChI

InChI=1S/C29H21Cl2N3OS/c30-21-15-14-20(16-22(21)31)26-17-23(19-8-2-1-3-9-19)32-33(26)18-29(35)34-24-10-4-6-12-27(24)36-28-13-7-5-11-25(28)34/h1-16,26H,17-18H2

InChI Key

YTKBOHOFBGPGMT-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)CC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C6=CC(=C(C=C6)Cl)Cl

Origin of Product

United States

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